7-(Morpholin-4-YL)heptan-1-amine
Overview
Description
7-(Morpholin-4-YL)heptan-1-amine is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 7-(Morpholin-4-YL)heptan-1-amine typically involves a two-step process. The first step is a Mannich reaction, followed by a Michael addition reaction under mild conditions . These reactions are performed using easily available reactants and result in high yields of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-(Morpholin-4-YL)heptan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Morpholin-4-YL)heptan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of enzymes such as human legumain and cholinesterases, which are involved in various diseases . Additionally, it has industrial applications as a corrosion inhibitor and surface-active agent .
Mechanism of Action
The mechanism of action of 7-(Morpholin-4-YL)heptan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of human legumain and cholinesterases by binding to their active sites . This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role.
Comparison with Similar Compounds
7-(Morpholin-4-YL)heptan-1-amine can be compared to other morpholine-containing compounds, such as Reboxetine and Moclobemide, which are used as antidepressants . What sets this compound apart is its unique combination of chemical properties and biological activities, making it a versatile compound for various applications. Similar compounds include other morpholine derivatives like Emorfazone and Phendimetrazine .
Properties
IUPAC Name |
7-morpholin-4-ylheptan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-6-4-2-1-3-5-7-13-8-10-14-11-9-13/h1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGXFYYOODNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.